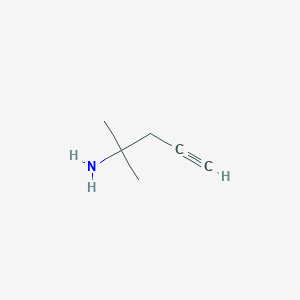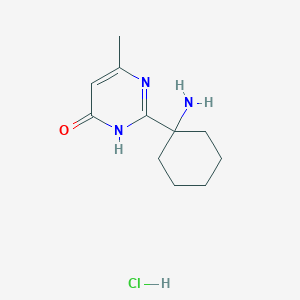
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dihydropyrimidinone core, and an amino group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrimidinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
- 1-Aminocyclohexaneacetic acid hydrochloride
Uniqueness
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its dihydropyrimidinone core, which is not present in the similar compounds listed above
Properties
Molecular Formula |
C11H18ClN3O |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-7-9(15)14-10(13-8)11(12)5-3-2-4-6-11;/h7H,2-6,12H2,1H3,(H,13,14,15);1H |
InChI Key |
NTUKQAWQNCDJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


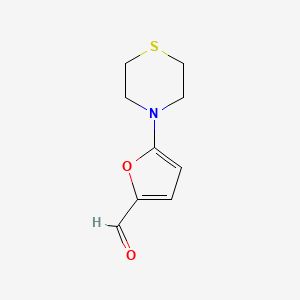
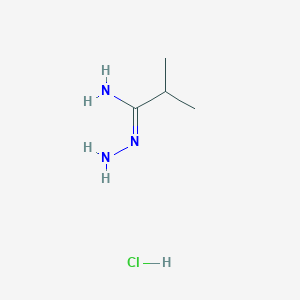
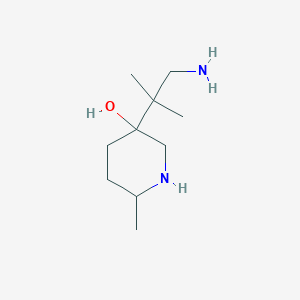
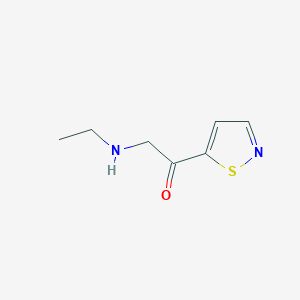
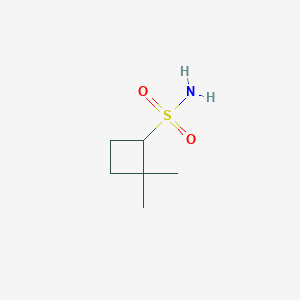
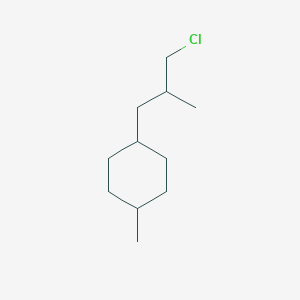
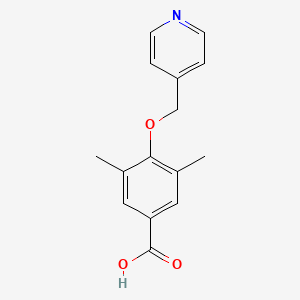
![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)
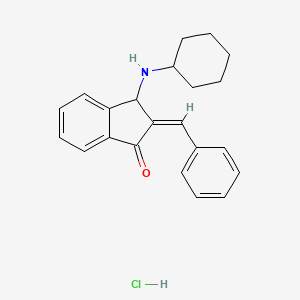
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)
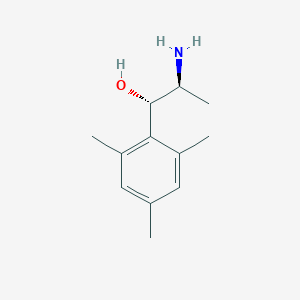
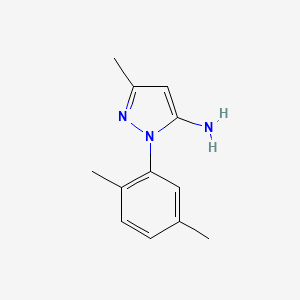
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)
